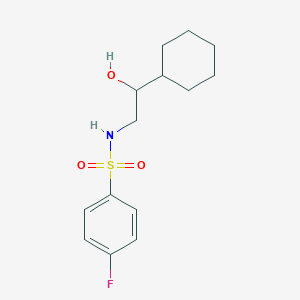

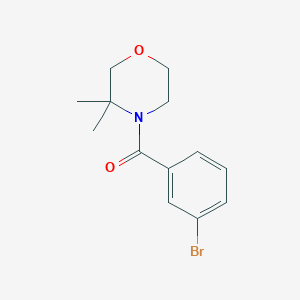

![molecular formula C11H15N3O3S B2939125 2-[(5-甲基-1,3,4-噻二唑-2-基)氨基甲酰基]环己烷-1-羧酸 CAS No. 560107-29-1](/img/structure/B2939125.png)

2-[(5-甲基-1,3,4-噻二唑-2-基)氨基甲酰基]环己烷-1-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “2-[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]cyclohexane-1-carboxylic Acid” is a derivative of thiadiazole . Thiadiazole is a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms . Thiadiazole derivatives have been widely studied in medicinal chemistry due to their broad spectrum of biological activities .

Synthesis Analysis

The synthesis of thiadiazole derivatives involves various chemical reactions . The yield of the synthesized compound was 82%, and the melting point was between 194–196°C . The IR, 1H NMR, and 13C NMR spectra were recorded to confirm the structure of the synthesized compound .Molecular Structure Analysis

The molecular structure of the compound is built up by two main fragments—4-methyl coumarin and 2-methyl-1,3,4-thiadiazole—connected by a –S–CH2–CH2–S– bridge . The compound has a molecular weight of 175.23 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of thiadiazole derivatives are complex and require careful analysis . The NMR spectra were recorded on a Bruker Avance II+ 600 spectrometer in CDCl3 .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound were analyzed using various techniques . The compound has a melting point of 194–196°C . The IR, 1H NMR, and 13C NMR spectra were recorded to analyze the compound’s properties .科学研究应用

合成和潜在应用

1. 抗肿瘤潜力和衍生物合成1,2,3-噻二唑衍生物的合成证明了它们作为抗肿瘤剂的潜力,突出了噻二唑化合物在药学化学中的多功能性。这些化合物通过各种化学反应合成,展示了一条创建具有潜在治疗应用的新衍生物的途径 (Looker 和 Wilson,1965)。

2. 环丙烷的杂环衍生物从环丙烷二羧酸中创建新的杂环衍生物,并结合了噻二唑和 1,2,4-三唑部分,表明了这些化合物开发新材料或药物的结构多样性和潜在用途 (Sharba 等人,2005)。

3. 抗高血压 α-受体阻滞剂对源自 2-(噻唑-2-基氨基甲酰基)乙酸甲酯的硫代半氨基甲酰肼、三唑和席夫碱的合成和反应的研究探索了它们作为抗高血压 α-受体阻滞剂的用途,展示了噻二唑衍生物在解决心血管疾病方面的潜力 (Abdel-Wahab 等人,2008)。

4. 抗糖尿病剂对噻唑烷二酮西格列他宗代谢物的合成和活性研究强调了环己烷衍生物在开发抗糖尿病剂中的重要性,揭示了对环己烷环的修饰如何导致具有有效抗糖尿病活性的化合物 (Sohda 等人,1984)。

5. 抗菌评价2-(4-甲酰-2-甲氧基苯氧基)乙酸的新型 1,3,4-噻二唑衍生物的合成和抗菌评价证明了这些化合物的抗菌潜力,表明它们在对抗微生物感染中的应用 (Noolvi 等人,2016)。

6. 环状二肽基脲环状二肽基脲的制备引入了一类具有潜在药理学应用的新化合物,突出了合成具有生物活性的分子的创新方法 (Sañudo 等人,2006)。

7. 光谱特征和氢键对简单的噻二唑衍生物 4-甲基噻二唑-5-羧酸的电子结构和光谱特征的实验和理论研究提供了对其氢键和溶剂效应的见解,这可能会影响其在材料科学或药物设计中的应用 (Singh 等人,2019)。

作用机制

未来方向

Thiadiazole derivatives have shown anticancer activities in various in vitro and in vivo models . Several thiadiazole-containing compounds have moved into clinical trials either as single agents or in combination with existing anticancer drugs . This indicates that there is potential for future research and development of thiadiazole derivatives as therapeutic agents .

属性

IUPAC Name |

2-[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]cyclohexane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O3S/c1-6-13-14-11(18-6)12-9(15)7-4-2-3-5-8(7)10(16)17/h7-8H,2-5H2,1H3,(H,16,17)(H,12,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZMSPJFUNFTFCQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)NC(=O)C2CCCCC2C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

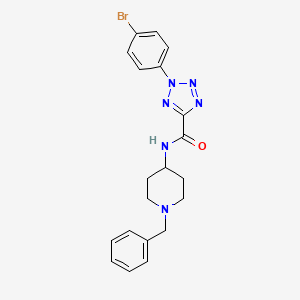

![4-oxo-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-4-phenylbutanamide](/img/structure/B2939042.png)

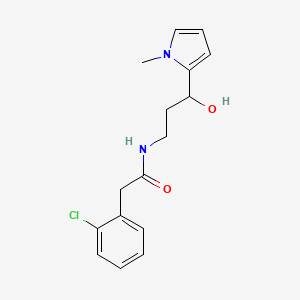

![9-(3,4-dimethylphenyl)-1-methyl-3-(2-morpholinoethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2939043.png)

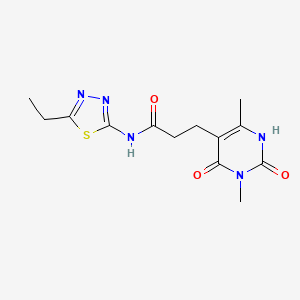

![5-bromo-N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-chlorobenzamide](/img/structure/B2939049.png)

![7-chloro-5-(4-fluorophenyl)-4-(2-(naphthalen-2-yloxy)acetyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2939056.png)

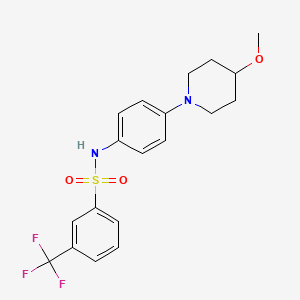

![2-((1-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)piperidin-3-yl)oxy)pyrazine](/img/structure/B2939057.png)

![N-[(1,3-Dimethylpyrazolo[3,4-b]pyridin-5-yl)methyl]but-2-ynamide](/img/structure/B2939058.png)

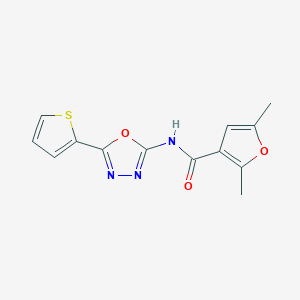

![N-(5-chloro-2-methylphenyl)-2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2939062.png)